molecular formula C19H23NO3S B5700562 METHYL 2-(2-METHYLPROPANAMIDO)-4-[4-(PROPAN-2-YL)PHENYL]THIOPHENE-3-CARBOXYLATE

METHYL 2-(2-METHYLPROPANAMIDO)-4-[4-(PROPAN-2-YL)PHENYL]THIOPHENE-3-CARBOXYLATE

Cat. No.: B5700562
M. Wt: 345.5 g/mol
InChI Key: MJWBVCGMBNWBCG-UHFFFAOYSA-N
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Description

METHYL 2-(2-METHYLPROPANAMIDO)-4-[4-(PROPAN-2-YL)PHENYL]THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-METHYLPROPANAMIDO)-4-[4-(PROPAN-2-YL)PHENYL]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be constructed through cyclization reactions.

    Introduction of Substituents: Functional groups such as the methylpropanamido and propan-2-yl phenyl groups are introduced through substitution reactions.

    Esterification: The carboxylate group is formed by esterification of the carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-METHYLPROPANAMIDO)-4-[4-(PROPAN-2-YL)PHENYL]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of substituents on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its biological activity and potential as a pharmaceutical agent.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of METHYL 2-(2-METHYLPROPANAMIDO)-4-[4-(PROPAN-2-YL)PHENYL]THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating pathways involved in disease processes. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(2-METHYLPROPANAMIDO)-4-[4-(PROPAN-2-YL)PHENYL]THIOPHENE-3-CARBOXYLATE: can be compared with other thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These unique features might make it more suitable for certain applications compared to other thiophene derivatives.

Properties

IUPAC Name

methyl 2-(2-methylpropanoylamino)-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-11(2)13-6-8-14(9-7-13)15-10-24-18(16(15)19(22)23-5)20-17(21)12(3)4/h6-12H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWBVCGMBNWBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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